molecular formula C9H7BrF3NO B1333238 4'-Bromo-2'-(trifluoromethyl)acetanilide CAS No. 29124-62-7

4'-Bromo-2'-(trifluoromethyl)acetanilide

Cat. No. B1333238
CAS RN: 29124-62-7
M. Wt: 282.06 g/mol
InChI Key: NJOVPNJSJCCCEC-UHFFFAOYSA-N
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Description

4’-Bromo-2’-(trifluoromethyl)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 g/mol . The compound is also known by other names such as N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide .


Molecular Structure Analysis

The InChI string for 4’-Bromo-2’-(trifluoromethyl)acetanilide is InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) . The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.06 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 29.1 Ų . The exact mass and monoisotopic mass are both 280.96631 g/mol .

Scientific Research Applications

Application in Experimental Teaching

  • Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This reaction has been incorporated into an innovative experiment for junior undergraduates, focusing on the bromination of various acetophenone derivatives .
  • Methods of Application or Experimental Procedures: The experiment involved the use of pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized. Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Use in Chemical Synthesis

  • Summary of the Application: “4’-Bromo-2’-(trifluoromethyl)acetanilide” is a chemical compound that can be used in the synthesis of other chemical compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
  • Results or Outcomes: The results or outcomes would also depend on the specific synthesis. In general, the use of this compound as a reagent could facilitate the synthesis of a wide range of other chemical compounds .

Use in Chemical Synthesis

  • Summary of the Application: “4’-Bromo-2’-(trifluoromethyl)acetanilide” is a chemical compound that can be used in the synthesis of other chemical compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
  • Results or Outcomes: The results or outcomes would also depend on the specific synthesis. In general, the use of this compound as a reagent could facilitate the synthesis of a wide range of other chemical compounds .

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOVPNJSJCCCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378447
Record name 4'-Bromo-2'-(trifluoromethyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2'-(trifluoromethyl)acetanilide

CAS RN

29124-62-7
Record name 4'-Bromo-2'-(trifluoromethyl)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzotrifluoride (1.623 g, 6.76 mmol, Aldrich) in acetic anhydride (10 mL) was stirred at room temperature for 12 h to produce a white needle precipitate. It was filtered to give 1.840 g (99.7%) of title compound. Mp: 140°-2° C., 1HNMR (CDCl3): δ 2.212 (s, 3H); 7.358 (s, 1H); 7.659 (d, 1H, J =8.7 Hz); 7.726 (d, 1H, J=1.8 Hz); 8.118 (d, 1H, J=8.4 Hz).
Quantity
1.623 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
99.7%

Synthesis routes and methods II

Procedure details

A solution of 2-(trifluoromethyl)-4-bromoaniline (4.8 g, 20 mmol) in dry tetrahydrofuran (20 mL) was cooled to 0° C. and then treated with acetic anhydride (8.2 g, 80 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. The reaction mixture was stirred at 25° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was then concentrated in vacuo. The crude residue precipitated from diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(4-bromo-2-trifluoromethyl-phenyl)-acetamide (5.07 g, 90%) as an amorphous white solid: EI-HRMS m/e calcd for C9H7BrF3NO (M+) 281.8352, found 281.8348.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two

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